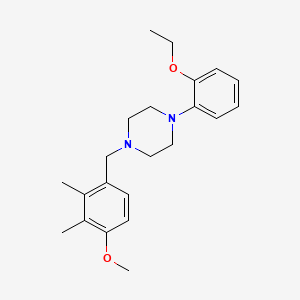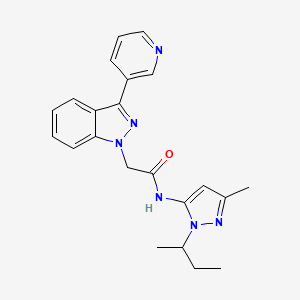
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by blocking its reuptake into the presynaptic neurons. GBR 12909 has been extensively studied for its potential applications in the treatment of various psychiatric and neurological disorders, such as depression, ADHD, and Parkinson's disease.
作用機序
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 works by selectively blocking the reuptake of dopamine into the presynaptic neurons, which increases the levels of dopamine in the synaptic cleft. This leads to an enhanced dopaminergic neurotransmission, which can improve the symptoms of various psychiatric and neurological disorders.
Biochemical and physiological effects:
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of depression, ADHD, and Parkinson's disease. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animal models, which suggests that it may have potential for abuse.
実験室実験の利点と制限
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has several advantages for use in laboratory experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for studying the dopamine system. However, it also has several limitations, such as its potential for abuse and its effects on locomotor activity and stereotypic behaviors in animal models.
将来の方向性
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909. One potential area of research is the development of new and more selective dopamine reuptake inhibitors based on the structure of 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909. Another area of research is the study of the effects of 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, there is a need for further research on the potential therapeutic applications of 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 in the treatment of various psychiatric and neurological disorders.
合成法
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 can be synthesized through a multi-step process starting from 4-methoxy-2,3-dimethylbenzaldehyde and 2-ethoxyaniline. The first step involves the condensation of these two compounds to form 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine. This intermediate is then reduced with lithium aluminum hydride to yield 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909.
科学的研究の応用
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has been extensively studied for its potential applications in the treatment of various psychiatric and neurological disorders. It has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of depression, ADHD, and Parkinson's disease. 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has also been studied for its potential use as a research tool in neuroscience, particularly in the study of the dopamine system.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-5-26-22-9-7-6-8-20(22)24-14-12-23(13-15-24)16-19-10-11-21(25-4)18(3)17(19)2/h6-11H,5,12-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEDORCOGWELBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6112197.png)
![N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6112214.png)
![1-[cyclohexyl(methyl)amino]-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6112220.png)
![2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide](/img/structure/B6112223.png)
![3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6112243.png)
![N'-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B6112250.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6112262.png)
![1-[9-[2-(diethylamino)ethyl]-2-(2,5-dimethylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone dihydrochloride](/img/structure/B6112282.png)


![7-(3,4-dimethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6112298.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6112305.png)
![N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6112307.png)